1-(3-Nitrophenyl)ethanone oxime
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Overview
Description
1-(3-Nitrophenyl)ethanone oxime is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)ethanone oxime typically involves the reaction of 3-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Nitrophenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1-(3-aminophenyl)ethanone oxime.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitrophenyl)ethanone oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethanone oxime can be compared with other similar compounds such as:
3-Nitroacetophenone: Similar in structure but lacks the oxime group.
1-(3-Aminophenyl)ethanone oxime: Formed by the reduction of the nitro group to an amino group.
1-(3-Nitrophenyl)ethanone: Lacks the oxime group but has similar chemical properties.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
7471-32-1 |
---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(NZ)-N-[1-(3-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-3-2-4-8(5-7)10(12)13/h2-5,11H,1H3/b9-6- |
InChI Key |
PDRKZXUNOXCETR-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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